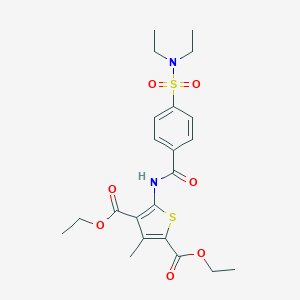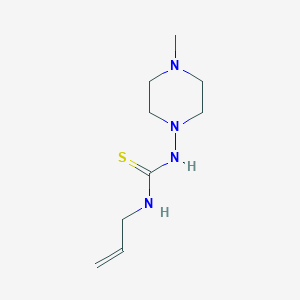
7-ethoxy-2-methyl-3-(4-propylphenoxy)-4H-chromen-4-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
7-ethoxy-2-methyl-3-(4-propylphenoxy)-4H-chromen-4-one, also known as EPMC, is a synthetic compound that belongs to the class of flavonoids. It is a promising drug candidate due to its potential therapeutic effects, such as anti-inflammatory, anti-cancer, and anti-oxidant properties.
作用機序
The mechanism of action of 7-ethoxy-2-methyl-3-(4-propylphenoxy)-4H-chromen-4-one is not fully understood, but it is believed to involve the modulation of multiple signaling pathways. 7-ethoxy-2-methyl-3-(4-propylphenoxy)-4H-chromen-4-one has been shown to activate the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, which regulates the expression of genes involved in oxidative stress response. 7-ethoxy-2-methyl-3-(4-propylphenoxy)-4H-chromen-4-one also inhibits the activation of nuclear factor-kappa B (NF-κB), which is a transcription factor that regulates the expression of genes involved in inflammation and cancer.
Biochemical and Physiological Effects:
7-ethoxy-2-methyl-3-(4-propylphenoxy)-4H-chromen-4-one has been shown to have various biochemical and physiological effects. In animal studies, 7-ethoxy-2-methyl-3-(4-propylphenoxy)-4H-chromen-4-one has been found to reduce inflammation and oxidative stress in the liver and kidney. 7-ethoxy-2-methyl-3-(4-propylphenoxy)-4H-chromen-4-one has also been shown to improve insulin sensitivity and reduce blood glucose levels in diabetic rats. Furthermore, 7-ethoxy-2-methyl-3-(4-propylphenoxy)-4H-chromen-4-one has been found to inhibit the growth of tumors in animal models of cancer.
実験室実験の利点と制限
One advantage of using 7-ethoxy-2-methyl-3-(4-propylphenoxy)-4H-chromen-4-one in lab experiments is its relatively low toxicity. 7-ethoxy-2-methyl-3-(4-propylphenoxy)-4H-chromen-4-one has been shown to have a low acute toxicity in animal studies, indicating that it is safe for use in lab experiments. However, one limitation of using 7-ethoxy-2-methyl-3-(4-propylphenoxy)-4H-chromen-4-one is its poor solubility in water, which can make it difficult to administer in certain experiments.
将来の方向性
There are several future directions for the study of 7-ethoxy-2-methyl-3-(4-propylphenoxy)-4H-chromen-4-one. One potential direction is the development of new synthetic methods for 7-ethoxy-2-methyl-3-(4-propylphenoxy)-4H-chromen-4-one that can improve the yield and purity of the final product. Another direction is the investigation of the pharmacokinetics and pharmacodynamics of 7-ethoxy-2-methyl-3-(4-propylphenoxy)-4H-chromen-4-one in animal models and humans. Furthermore, the potential therapeutic effects of 7-ethoxy-2-methyl-3-(4-propylphenoxy)-4H-chromen-4-one in other diseases, such as neurodegenerative disorders and cardiovascular disease, should be explored. Finally, the development of novel drug delivery systems for 7-ethoxy-2-methyl-3-(4-propylphenoxy)-4H-chromen-4-one could improve its bioavailability and efficacy.
Conclusion:
In conclusion, 7-ethoxy-2-methyl-3-(4-propylphenoxy)-4H-chromen-4-one is a promising drug candidate with potential therapeutic effects in various diseases. The synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions of 7-ethoxy-2-methyl-3-(4-propylphenoxy)-4H-chromen-4-one have been discussed in this paper. Further research on 7-ethoxy-2-methyl-3-(4-propylphenoxy)-4H-chromen-4-one is warranted to fully understand its potential as a therapeutic agent.
合成法
The synthesis of 7-ethoxy-2-methyl-3-(4-propylphenoxy)-4H-chromen-4-one involves the reaction of 7-hydroxy-4H-chromen-4-one with ethyl iodide and propyl bromide in the presence of potassium carbonate. The reaction proceeds through the Williamson ether synthesis mechanism, resulting in the formation of 7-ethoxy-2-methyl-3-(4-propylphenoxy)-4H-chromen-4-one. The yield of the synthesis is approximately 50%, and the purity of the final product can be achieved through recrystallization.
科学的研究の応用
7-ethoxy-2-methyl-3-(4-propylphenoxy)-4H-chromen-4-one has been extensively studied for its potential therapeutic effects. In vitro studies have shown that 7-ethoxy-2-methyl-3-(4-propylphenoxy)-4H-chromen-4-one has anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines, such as interleukin-6 and tumor necrosis factor-alpha. 7-ethoxy-2-methyl-3-(4-propylphenoxy)-4H-chromen-4-one has also been shown to have anti-cancer effects by inducing apoptosis and inhibiting cell proliferation in various cancer cell lines. Furthermore, 7-ethoxy-2-methyl-3-(4-propylphenoxy)-4H-chromen-4-one has been found to have anti-oxidant properties by scavenging reactive oxygen species and reducing oxidative stress.
特性
IUPAC Name |
7-ethoxy-2-methyl-3-(4-propylphenoxy)chromen-4-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22O4/c1-4-6-15-7-9-16(10-8-15)25-21-14(3)24-19-13-17(23-5-2)11-12-18(19)20(21)22/h7-13H,4-6H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YZSLVVSQOQAVHG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=CC=C(C=C1)OC2=C(OC3=C(C2=O)C=CC(=C3)OCC)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-(4-(Piperidin-1-ylsulfonyl)benzamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B380446.png)
![1-[1-(4-Fluorophenyl)-2,5-dimethylpyrrol-3-yl]-2-(7-thia-9,11-diazatricyclo[6.4.0.02,6]dodeca-1(8),2(6),9,11-tetraen-12-ylsulfanyl)ethanone](/img/structure/B380447.png)
![2-Methyl-4-{4-[3-(trifluoromethyl)phenyl]-1-piperazinyl}-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidine](/img/structure/B380448.png)
![2-[(3-allyl-4-oxo-5-phenyl-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)sulfanyl]-N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thien-2-yl)acetamide](/img/structure/B380449.png)
![2-Methyl-4-[(5-methyl[1,2,4]triazolo[4,3-a]quinolin-1-yl)sulfanyl]-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidine](/img/structure/B380450.png)
![4-Ethyl 2-methyl 5-[({[5-(4-fluorophenyl)-4-oxo-3-phenyl-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetyl)amino]-3-methyl-2,4-thiophenedicarboxylate](/img/structure/B380451.png)
![5-(4-Chlorophenyl)-4-(3-{[5-(4-chlorophenyl)thieno[2,3-d]pyrimidin-4-yl]oxy}phenoxy)thieno[2,3-d]pyrimidine](/img/structure/B380452.png)
![2-[(2-{2,5-dimethyl-1-[3-(trifluoromethyl)phenyl]-1H-pyrrol-3-yl}-2-oxoethyl)sulfanyl]-3,5-diphenylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B380453.png)
![2-[(1,3-benzodioxol-5-ylmethyl)sulfanyl]-5-(4-fluorophenyl)-3-phenylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B380459.png)

![bis{4-[(2-methyl-6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-yl)oxy]phenyl} sulfone](/img/structure/B380463.png)
![N-[4-(aminosulfonyl)phenyl]-2-{[5-(4-methylphenyl)-4-oxo-3-phenyl-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B380464.png)
![3-allyl-5-(4-fluorophenyl)-2-{[2-oxo-2-(4-phenoxyphenyl)ethyl]sulfanyl}thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B380467.png)